3-Nitro-4-propoxybenzoic acid
Overview
Description
3-Nitro-4-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.
Mechanism of Action
Benzoic Acid Derivatives
“3-Nitro-4-propoxybenzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . They can interact with a variety of biological targets, such as enzymes and cell membrane components, leading to changes in cellular processes .
Nitroaromatic Compounds
The nitro group in “this compound” is a feature of nitroaromatic compounds. Nitroaromatic compounds are often biologically active and can undergo enzymatic reduction to form reactive species that can modify cellular components .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .
Environmental Factors
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-4-propoxybenzoic acid can be synthesized through several methods:
Nitration of 4-propoxybenzoic acid:
Esterification followed by nitration: Another method involves the esterification of 4-hydroxybenzoic acid to form 4-propoxybenzoic acid, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-propoxybenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).
Major Products Formed
Reduction: 3-Amino-4-propoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitro-4-propoxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the propoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
4-Nitrobenzoic acid: The nitro group is in the para position, which affects its reactivity and the types of reactions it undergoes.
2-Nitrobenzoic acid: The nitro group is in the ortho position, leading to different steric and electronic effects compared to 3-nitro-4-propoxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and physical properties. The propoxy group increases the compound’s hydrophobicity and can influence its solubility and reactivity in organic solvents .
Properties
IUPAC Name |
3-nitro-4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACWRJUOBYVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615794 | |
Record name | 3-Nitro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-44-9 | |
Record name | 3-Nitro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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